![molecular formula C17H23N5O B2956624 2-[[1-(5-Ethylpyrimidin-2-yl)piperidin-3-yl]methoxy]-5-methylpyrimidine CAS No. 2379977-10-1](/img/structure/B2956624.png)
2-[[1-(5-Ethylpyrimidin-2-yl)piperidin-3-yl]methoxy]-5-methylpyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[[1-(5-Ethylpyrimidin-2-yl)piperidin-3-yl]methoxy]-5-methylpyrimidine, also known as ETPMP, is a small molecule compound that has been extensively studied for its potential use in scientific research. This compound has shown promise in various fields, including neuroscience and cancer research.
Mechanism of Action
The mechanism of action of 2-[[1-(5-Ethylpyrimidin-2-yl)piperidin-3-yl]methoxy]-5-methylpyrimidine involves its binding to the sigma-1 receptor, which leads to the modulation of various cellular processes. This includes the regulation of calcium signaling, which is important for neuronal function, as well as the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, depending on the cell type and the concentration used. In neuronal cells, this compound has been shown to modulate calcium signaling and neurotransmitter release, while in cancer cells, it inhibits cell growth and induces cell death. This compound has also been shown to have anti-inflammatory effects.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-[[1-(5-Ethylpyrimidin-2-yl)piperidin-3-yl]methoxy]-5-methylpyrimidine in lab experiments is its high affinity for the sigma-1 receptor, which allows for the selective modulation of cellular processes. However, one limitation is that the compound is relatively unstable and requires careful handling and storage.
Future Directions
There are several future directions for the use of 2-[[1-(5-Ethylpyrimidin-2-yl)piperidin-3-yl]methoxy]-5-methylpyrimidine in scientific research. One area of interest is the potential use of this compound as a therapeutic agent for various diseases, including neurodegenerative disorders and cancer. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on various cellular processes.
Synthesis Methods
The synthesis of 2-[[1-(5-Ethylpyrimidin-2-yl)piperidin-3-yl]methoxy]-5-methylpyrimidine involves a multi-step process that begins with the reaction of 5-ethyl-2-chloropyrimidine with piperidine-3-carboxylic acid, followed by the reaction with 2-chloromethyl-5-methylpyrimidine. The final product is obtained through purification and isolation using various techniques such as recrystallization and chromatography.
Scientific Research Applications
2-[[1-(5-Ethylpyrimidin-2-yl)piperidin-3-yl]methoxy]-5-methylpyrimidine has been extensively studied for its potential use in scientific research, particularly in the field of neuroscience. It has been shown to have a high affinity for the sigma-1 receptor, a protein that plays a critical role in various cellular processes, including calcium signaling and neurotransmitter release. This compound has also been investigated for its potential use as an anticancer agent due to its ability to inhibit the growth of cancer cells.
properties
IUPAC Name |
2-[[1-(5-ethylpyrimidin-2-yl)piperidin-3-yl]methoxy]-5-methylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O/c1-3-14-9-18-16(19-10-14)22-6-4-5-15(11-22)12-23-17-20-7-13(2)8-21-17/h7-10,15H,3-6,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKBQMDNUJSRARC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(N=C1)N2CCCC(C2)COC3=NC=C(C=N3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.